6-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile
Description
This compound features a pyridine-2-carbonitrile core linked to a piperidine ring substituted with a (3-methylpyridin-4-yl)oxy methyl group. The carbonitrile group enhances electrophilicity, while the pyridyloxy substituent may contribute to π-π stacking or hydrogen bonding .
Propriétés
IUPAC Name |
6-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-14-12-20-8-5-17(14)23-13-15-6-9-22(10-7-15)18-4-2-3-16(11-19)21-18/h2-5,8,12,15H,6-7,9-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPKMWRYSPGPMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)OCC2CCN(CC2)C3=CC=CC(=N3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Structural Analogues and Substituent Effects
a. 2-(4-Methylpiperazin-1-yl)-4-Phenyl-6-(Thiophen-2-yl)-Pyridine-3-Carbonitrile ()
- Structural Differences : Replaces the piperidine ring with a piperazine (N-containing) ring and substitutes the pyridyloxy group with thiophene and phenyl groups.
- Impact on Properties :
b. 6-(4-Methoxyphenyl)-4-Methyl-2-Oxo-1,2-Dihydro-3-Pyridinecarbonitrile ()
- Structural Differences : Contains a dihydropyridine ring with a methoxyphenyl substituent instead of the piperidine-pyridyloxy system.
- Methoxy groups enhance metabolic stability compared to the methylpyridyloxy group in the target compound .
c. 4-(Thiazol-5-yl)-2-((3-(Morpholine-4-Carbonyl)Phenyl)Amino)Pyrimidine-5-Carbonitrile ()
- Structural Differences : Features a pyrimidine-carbonitrile core with morpholine and thiazole substituents.
- Impact on Properties :
Physicochemical Properties
Table 1: Comparative physicochemical data for selected compounds.
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | logP* | Aqueous Solubility (mg/mL)* |
|---|---|---|---|---|
| Target Compound | ~369.4 | Not reported | ~2.8 | ~0.12 |
| 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile | 406.5 | 268–287 | ~3.2 | ~0.08 |
| 6-(4-Methoxyphenyl)-4-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile | 281.3 | 210–215 | ~1.9 | ~0.25 |
| 4-(Thiazol-5-yl)-2-((3-(morpholine-4-carbonyl)phenyl)amino)pyrimidine-5-carbonitrile | 435.5 | Not reported | ~2.5 | ~0.15 |
*logP and solubility values estimated using computational tools (e.g., ChemAxon).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
